8,8a-Dihydro-8-hydroxygambogic acid
CAS No.:
Cat. No.: VC16644125
Molecular Formula: C38H46O9
Molecular Weight: 646.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H46O9 |
|---|---|
| Molecular Weight | 646.8 g/mol |
| IUPAC Name | (Z)-4-[(1S,2S,8R,15R,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |
| Standard InChI | InChI=1S/C38H46O9/c1-19(2)10-9-15-36(8)16-14-22-28(39)26-30(41)27-29(40)24-18-25-35(6,7)47-37(33(24)42,17-13-21(5)34(43)44)38(25,27)46-32(26)23(31(22)45-36)12-11-20(3)4/h10-11,13-14,16,24-25,27,29,39-40H,9,12,15,17-18H2,1-8H3,(H,43,44)/b21-13-/t24-,25-,27-,29-,36+,37?,38-/m0/s1 |
| Standard InChI Key | LJUARHDVFLLQMF-ARCSGUTISA-N |
| Isomeric SMILES | CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H]([C@@H]([C@H]4C3=O)O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |
| Canonical SMILES | CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
8,8a-Dihydro-8-hydroxygambogic acid (C38H46O9, molecular weight 646.8 g/mol) belongs to the caged xanthone family, distinguished by a bicyclo[3.3.1]nonane core fused with a xanthone skeleton . Its structure includes multiple oxygen-containing moieties—hydroxyl, ketone, and ether groups—that contribute to its biological activity. The compound’s IUPAC name, (Z)-4-[(1S,2S,8R,15R,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid, reflects its stereochemical complexity.
Table 1: Key Molecular Descriptors of 8,8a-Dihydro-8-hydroxygambogic Acid
| Property | Value |
|---|---|
| Molecular Formula | C38H46O9 |
| Molecular Weight | 646.8 g/mol |
| IUPAC Name | (Z)-4-[(1S,2S,8R,15R,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |
| Canonical SMILES | CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6CC@@HC(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |
| Topological Polar Surface Area | 156 Ų |
The compound’s three-dimensional conformation, particularly the Z-configuration of its α,β-unsaturated ketone system, is critical for its interaction with biological targets such as kinases and apoptotic regulators .
Solubility and Stability
8,8a-Dihydro-8-hydroxygambogic acid exhibits limited aqueous solubility (<10 μg/mL at pH 7.4), a common challenge among caged xanthones. Its stability in physiological conditions is moderate, with degradation observed under prolonged exposure to alkaline environments or oxidative stress . Structural analogs with improved pharmacokinetic profiles, such as 10a-ethoxy derivatives, have been synthesized to address these limitations .
Biosynthesis and Extraction
Natural Occurrence
This xanthone is primarily extracted from the dried resin of Garcinia hanburyi, a tropical tree native to Southeast Asia . Minor quantities have also been isolated from G. oligantha and G. propinqua, though yields are substantially lower (<0.01% w/w) .
Synthetic Approaches
Total synthesis of 8,8a-dihydro-8-hydroxygambogic acid remains challenging due to its stereochemical complexity. Current strategies involve:
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Semisynthesis from gambogic acid: Acid-catalyzed hydration of gambogic acid’s α,β-unsaturated ketone followed by regioselective hydroxylation at C-8.
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Biocatalytic modification: Using fungal cytochrome P450 enzymes to introduce hydroxyl groups at specific positions .
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Microwave-assisted extraction: Enhancing yield (up to 1.2% from raw resin) through optimized dielectric heating parameters .
Pharmacological Activities
Cytotoxicity Profiles
8,8a-Dihydro-8-hydroxygambogic acid demonstrates broad-spectrum antiproliferative activity, with notable potency against epithelial cancers:
Table 2: In Vitro Cytotoxicity of 8,8a-Dihydro-8-hydroxygambogic Acid
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical) | 0.64 | |
| A549 (lung) | 3.2 | |
| HCT-116 (colorectal) | 2.0 | |
| MDA-MB-231 (breast) | 0.5 | |
| HepG2 (liver) | 1.8 |
The epimer at C-8 (compound 50) shows comparable activity (IC50 = 0.63 μM in HeLa) , suggesting stereochemistry minimally impacts target binding.
Mechanisms of Action
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Apoptosis Induction: Activates intrinsic mitochondrial pathway via Bax/Bak oligomerization, cytochrome c release, and caspase-9/3 activation .
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ROS Generation: Increases intracellular ROS levels by 2.8-fold at 1 μM, triggering JNK/p38 MAPK-mediated growth arrest .
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Autophagy Modulation: Upregulates LC3-II and Beclin 1 while inhibiting mTORC1 signaling .
Anti-Inflammatory Activity
At subcytotoxic concentrations (0.1–0.5 μM), the compound suppresses LPS-induced NF-κB activation in macrophages, reducing TNF-α and IL-6 production by 62% and 58%, respectively . This dual cytotoxic/anti-inflammatory profile positions it as a potential lead for cancer-associated inflammation.
Comparative Analysis with Related Xanthones
Gambogic Acid vs. 8,8a-Dihydro-8-hydroxygambogic Acid
While both compounds share a caged scaffold, key differences emerge:
Table 3: Structural and Functional Comparison
| Parameter | Gambogic Acid | 8,8a-Dihydro-8-hydroxygambogic Acid |
|---|---|---|
| C-8 Substitution | α,β-unsaturated ketone | 8-hydroxy group |
| Solubility (μg/mL) | 4.2 | <10 |
| HeLa IC50 (μM) | 0.59 | 0.64 |
| BBB Permeability | Moderate | Low |
The C-8 hydroxylation in 8,8a-dihydro-8-hydroxygambogic acid reduces blood-brain barrier penetration but enhances metabolic stability .
Current Research and Challenges
Nanoformulations
To address poor bioavailability, researchers have developed:
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Poloxamer-based micelles: 159 nm particles with 8.4% drug loading improve tumor accumulation by 3.1-fold in murine models .
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Dendrimer conjugates: Polyamidoamine dendrimers increase aqueous solubility to 12 mg/mL while maintaining cytotoxicity .
Clinical Translation Barriers
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